Butanoyl bromide, 3-methyl-
CAS No.: 35447-68-8
Cat. No.: VC18408528
Molecular Formula: C5H9BrO
Molecular Weight: 165.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35447-68-8 |
|---|---|
| Molecular Formula | C5H9BrO |
| Molecular Weight | 165.03 g/mol |
| IUPAC Name | 3-methylbutanoyl bromide |
| Standard InChI | InChI=1S/C5H9BrO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 |
| Standard InChI Key | LBXKQIWKQYEXRO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(=O)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a four-carbon butanoyl backbone with a methyl group at the third carbon and a bromine atom at the α-position. Its molecular formula, C₅H₉BrO, corresponds to a molecular weight of 181.03 g/mol (exact mass: 180.984 g/mol) . The branched configuration introduces steric effects that influence reactivity, particularly in nucleophilic substitutions.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.802 g/cm³ | |
| Boiling Point | 190.2°C (760 mmHg) | |
| Melting Point | <0°C | |
| Flash Point | 61.5°C | |
| Vapor Pressure | 0.548 mmHg at 25°C | |
| Refractive Index | 1.512 |
The low melting point and moderate boiling point reflect its volatility, necessitating storage under inert conditions. The high density and refractive index are consistent with halogenated organics .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves bromination of 3-methylbutanoic acid followed by acyl bromide formation:
-
Bromination:
This step achieves α-bromination via radical or electrophilic mechanisms, with phosphorus trichloride as a catalyst. -
Acyl Bromide Formation:
Phosphorus tribromide efficiently converts the carboxylic acid to the acyl bromide.
Industrial Methods
Scaled production employs continuous-flow reactors to enhance yield (typically >85%) and purity. Key optimizations include:
-
Temperature control (40–60°C) to minimize side reactions.
-
Distillation under reduced pressure (70°C at 10 mmHg) for purification .
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The electrophilic carbonyl carbon undergoes substitution with amines, alcohols, and thiols:
| Nucleophile | Product | Conditions |
|---|---|---|
| NH₃ | 2-Bromo-3-methylbutanamide | Et₂O, 0°C |
| EtOH | Ethyl 2-bromo-3-methylbutanoate | Pyridine, reflux |
| PhSH | Thioester derivative | DMF, RT |
These reactions proceed via a tetrahedral intermediate, with bromide acting as a leaving group.
Transition-Metal-Catalyzed Couplings
The α-bromine enables cross-couplings, expanding synthetic utility:
| Reaction Type | Reagents/Catalyst | Product Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl ketones (drug scaffolds) |
| Kumada | NiCl₂(dtbpy), PhMe₂SiZnI | Silane-functionalized derivatives |
For example, coupling with phenylboronic acid yields biaryl ketones in 78% yield (THF, 80°C).
Elimination and Rearrangement
Under basic conditions, β-hydrogen elimination forms α,β-unsaturated acyl bromides:
This product serves as a dienophile in Diels-Alder reactions.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound is a precursor to non-cyclic dipeptides and β-lactam antibiotics. For instance, reaction with L-valine methyl ester forms a dipeptide bond (89% yield, CH₂Cl₂).
Materials Chemistry
Its bromide group facilitates surface functionalization of nanoparticles. Gold nanoparticles modified with 3-methylbutanoyl bromide exhibit enhanced stability in organic solvents.
Comparative Analysis with Analogues
3-Methylbutanoyl Chloride
Replacing bromine with chlorine reduces molecular weight (139.58 g/mol) and reactivity. The chloride exhibits slower substitution kinetics due to poorer leaving-group ability.
2-Bromopropanoyl Bromide
The shorter chain increases volatility (bp 143°C) but limits steric effects, enabling faster reactions with bulky nucleophiles.
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